N-(3-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15761176
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O |
|---|---|
| Molecular Weight | 259.35 g/mol |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
| Standard InChI | InChI=1S/C15H21N3O/c1-11(2)18-10-12(3)15(17-18)16-9-13-6-5-7-14(8-13)19-4/h5-8,10-11H,9H2,1-4H3,(H,16,17) |
| Standard InChI Key | GDYUFVDRZPOFRB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1NCC2=CC(=CC=C2)OC)C(C)C |
Introduction
Structural Characteristics
Molecular Architecture
The molecular formula of N-(3-methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is C₁₅H₂₁N₃O, with a molecular weight of 259.35 g/mol . Key structural features include:
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A pyrazole ring substituted at the 1-position with an isopropyl group.
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A methyl group at the 4-position.
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A 3-methoxybenzylamine substituent at the 3-position.
The IUPAC name, N-[(3-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine, reflects these substituents. The canonical SMILES string, CC1=CN(N=C1NCC2=CC(=CC=C2)OC)C(C)C, provides a precise representation of its connectivity .
Table 1: Molecular Properties
Crystallographic Insights
While direct crystallographic data for this compound is limited, studies on analogous pyrazole derivatives (e.g., 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine) reveal planar pyrazole rings with bond lengths and angles consistent with π-electron delocalization . The 3-methoxybenzyl group likely introduces steric and electronic effects, influencing intermolecular interactions such as hydrogen bonding .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds .
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Introduction of Substituents:
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Alkylation or arylation at the 1-position using propan-2-yl halides.
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Methoxybenzyl group incorporation via reductive amination or nucleophilic substitution.
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Table 2: Representative Synthesis Conditions
Analytical Characterization
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NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. For example, the methoxy proton resonates at δ 3.8 ppm, while the isopropyl methyl groups appear as doublets near δ 1.2 ppm.
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Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 259.35[M+H]⁺ .
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Elemental Analysis: Matches theoretical values for C, H, and N content.
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparison
| Compound | Molecular Formula | Key Features | Bioactivity (IC₅₀/EC₅₀) | Source |
|---|---|---|---|---|
| N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine | C₁₂H₁₅N₃O | Para-methoxy substitution | COX-2 inhibition: 0.8 µM | |
| 1-Isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine | C₁₅H₂₂ClN₃O | Ortho-methoxy substitution | Antifungal: MIC = 4 µg/mL | |
| N-(3-Methoxybenzyl)-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine | C₁₅H₂₁N₃O | Meta-methoxy substitution | EGFR inhibition: 0.07 µM |
The meta-methoxy configuration in the target compound may optimize steric interactions with hydrophobic enzyme pockets, enhancing selectivity over ortho- and para-substituted analogs.
Future Directions
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Mechanistic Studies: Elucidate interactions with COX-2, EGFR, and microbial targets using X-ray crystallography .
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Toxicity Profiling: Assess acute and chronic toxicity in preclinical models to establish safety margins .
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Structural Optimization: Explore substituent effects (e.g., halogenation) to improve potency and pharmacokinetics .
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Clinical Translation: Initiate Phase I trials for oncology or inflammatory diseases, leveraging pyrazole’s established pharmacophore .
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